3,4-Dimethylidene-1,1-diphenylgermolane
Description
3,4-Dimethylidene-1,1-diphenylgermolane is an organogermanium compound belonging to the metallole family, characterized by a five-membered germanium-containing heterocyclic ring. Its structure features two methylidene groups at the 3- and 4-positions and two phenyl substituents bonded to the germanium atom (Figure 1). The conjugated diene system within the germolane ring contributes to its unique electronic properties, such as a narrow HOMO-LUMO gap, making it a candidate for applications in organic electronics and optoelectronics . Germoles, including this compound, are less studied than their silicon (siloles) and tin (stannoles) analogs, but their intermediate atomic size and electronegativity position germanium as a promising element for tuning material properties.
Properties
CAS No. |
144865-57-6 |
|---|---|
Molecular Formula |
C18H18Ge |
Molecular Weight |
307.0 g/mol |
IUPAC Name |
3,4-dimethylidene-1,1-diphenylgermolane |
InChI |
InChI=1S/C18H18Ge/c1-15-13-19(14-16(15)2,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12H,1-2,13-14H2 |
InChI Key |
IDMSBKREPIAPPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C[Ge](CC1=C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylidene-1,1-diphenylgermolane typically involves the reaction of diphenylgermane with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of 3,4-Dimethylidene-1,1-diphenylgermolane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully controlled to minimize impurities and maximize the yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylidene-1,1-diphenylgermolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into different germanium-containing species.
Substitution: The methylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Scientific Research Applications
3,4-Dimethylidene-1,1-diphenylgermolane has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism by which 3,4-Dimethylidene-1,1-diphenylgermolane exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific context and application.
Comparison with Similar Compounds
Key Findings :
- Atomic Size Effects: The larger germanium atom reduces ring strain compared to siloles but increases electron delocalization compared to stannoles, enhancing π-conjugation .
- Optoelectronic Behavior: The methylidene groups lower the HOMO-LUMO gap relative to unsubstituted germoles, improving charge transport efficiency. This property is intermediate between siloles (higher gap) and stannoles (lower gap) .
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